N-((3-(triethoxysilyl)propyl)carbamothioyl)benzamide
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Overview
Description
N-((3-(triethoxysilyl)propyl)carbamothioyl)benzamide is a compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. This compound is known for its ability to functionalize surfaces, particularly in the context of adsorption and catalysis. It is often used in the modification of materials to enhance their performance in specific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(triethoxysilyl)propyl)carbamothioyl)benzamide typically involves a silanization reaction. This process includes the reaction of benzoylthiourea with a triethoxysilylpropyl group. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the successful formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale silanization processes. These processes are optimized for efficiency and yield, often utilizing advanced equipment and techniques to maintain the purity and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
N-((3-(triethoxysilyl)propyl)carbamothioyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of sulfoxides or sulfones, while reduction may yield thiols or sulfides. Substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
N-((3-(triethoxysilyl)propyl)carbamothioyl)benzamide has a wide range of applications in scientific research, including:
Biology: The compound’s ability to bind to specific biological molecules makes it useful in various biochemical assays and diagnostic tools.
Medicine: Its unique properties are being explored for potential therapeutic applications, including drug delivery systems and targeted therapies.
Mechanism of Action
The mechanism of action of N-((3-(triethoxysilyl)propyl)carbamothioyl)benzamide involves its ability to form strong covalent bonds with various substrates. This is primarily due to the presence of the triethoxysilyl group, which can undergo hydrolysis and condensation reactions to form stable siloxane bonds. These bonds enhance the compound’s ability to functionalize surfaces and improve the performance of materials .
Comparison with Similar Compounds
Similar Compounds
N-(3-(Trimethoxysilyl)propyl)ethylenediamine: This compound is similar in its ability to functionalize surfaces but differs in its specific functional groups and applications.
N-(3-(Triethoxysilyl)propyl)maleimide: Another similar compound, known for its use in surface modification and material enhancement.
Uniqueness
N-((3-(triethoxysilyl)propyl)carbamothioyl)benzamide stands out due to its unique combination of functional groups, which provide a balance of reactivity and stability. This makes it particularly effective in applications requiring strong covalent bonding and surface functionalization .
Properties
CAS No. |
120183-09-7 |
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Molecular Formula |
C17H28N2O4SSi |
Molecular Weight |
384.6 g/mol |
IUPAC Name |
N-(3-triethoxysilylpropylcarbamothioyl)benzamide |
InChI |
InChI=1S/C17H28N2O4SSi/c1-4-21-25(22-5-2,23-6-3)14-10-13-18-17(24)19-16(20)15-11-8-7-9-12-15/h7-9,11-12H,4-6,10,13-14H2,1-3H3,(H2,18,19,20,24) |
InChI Key |
FEDFFLNKYWEZKS-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCNC(=S)NC(=O)C1=CC=CC=C1)(OCC)OCC |
Origin of Product |
United States |
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